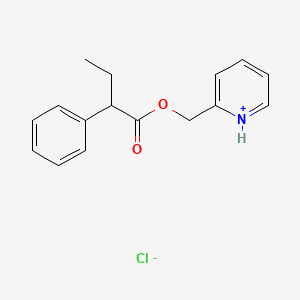
2-Pyridylmethyl alpha-phenylbutyrate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridylmethyl alpha-phenylbutyrate hydrochloride is a chemical compound with the molecular formula C16-H17-N-O2.Cl-H and a molecular weight of 291.80 . It is a derivative of butyric acid and pyridine, and it is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridylmethyl alpha-phenylbutyrate hydrochloride typically involves the esterification of alpha-phenylbutyric acid with 2-pyridylmethanol in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Pyridylmethyl alpha-phenylbutyrate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the pyridylmethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Pyridylmethyl alpha-phenylbutyrate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Pyridylmethyl alpha-phenylbutyrate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Pyridone: A key heterocycle with extensive applications in biology, natural products, dyes, and fluorescent materials.
Phenylbutyric acid: Used in the treatment of urea cycle disorders and as a chemical chaperone.
Uniqueness
2-Pyridylmethyl alpha-phenylbutyrate hydrochloride is unique due to its specific combination of a pyridine ring and a phenylbutyrate ester, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Properties
CAS No. |
42023-67-6 |
|---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
pyridin-1-ium-2-ylmethyl 2-phenylbutanoate;chloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-2-15(13-8-4-3-5-9-13)16(18)19-12-14-10-6-7-11-17-14;/h3-11,15H,2,12H2,1H3;1H |
InChI Key |
CQIIFAQZABVZCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC2=CC=CC=[NH+]2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















